

acetamidoxime synthesis from nitriles hydroxylamine

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Compound Focus: Acetamidoxime

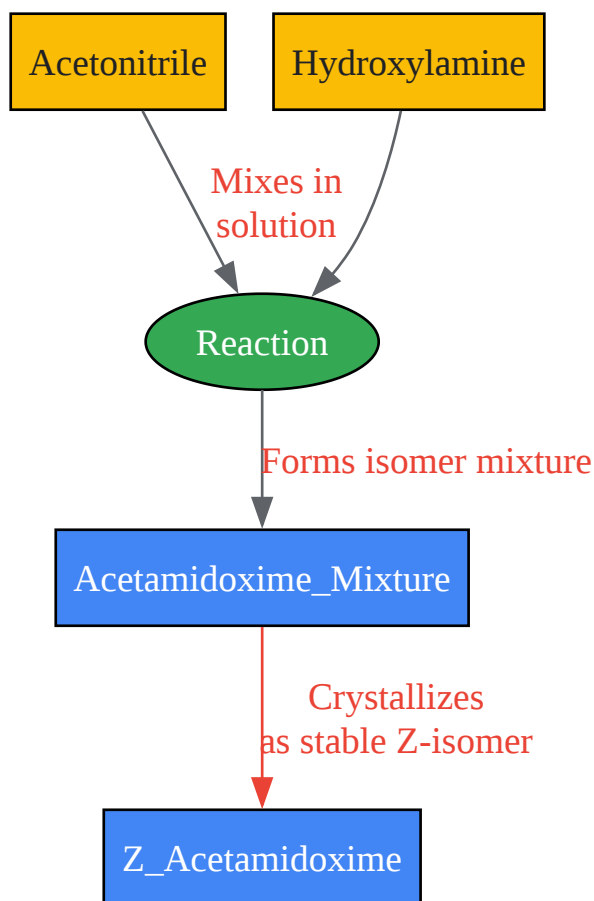
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Core Reaction & Optimized Synthesis

The synthesis of **acetamidoxime** from acetonitrile and hydroxylamine is a direct, one-step reaction. The following diagram illustrates the synthesis workflow and the key structural insight that the Z-isomer is the dominant and most stable form of the product [1].



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The table below summarizes the optimized conditions and expected outcomes based on the patent procedure [2].

Parameter	Specification	Notes / Purpose
Reactants	High purity acetonitrile & 50% (w/w) aqueous hydroxylamine base	Hydroxylamine concentration range of 30-70% is effective [2].
Reaction Temperature	Ambient (e.g., 25°C)	Reaction is spontaneous; no external heating required [2].
Reaction Time	~24 hours	Time for complete crystal formation [2].
Key Advantage	No alkaline catalysts (e.g., K_2CO_3) required	Avoids inorganic/ionic impurities, simplifying purification [2].

Parameter	Specification	Notes / Purpose
Reported Yield	~56%	After recrystallization [2].

Detailed Experimental Protocol

Here is a step-by-step guide based on the example in the patent [2]:

- **Step 1: Reaction** Add 45 mL of high-purity acetonitrile to 90 mL of a 50% by weight aqueous solution of hydroxylamine base. Stir the mixture at 25°C using a magnetic stirrer. Crystalline **acetamidoxime** will begin to separate from the solution. Continue stirring for approximately **24 hours** at ambient temperature to complete the reaction and crystal formation.
- **Step 2: Isolation** The next day, filter the mixture to separate the solid **acetamidoxime** crystals from the reaction solution.
- **Step 3: Purification (Recrystallization)** To further purify the product, dissolve the filtered crystals in a heated, inert fluorocarbon solvent (e.g., perfluorohexane). Then, allow the solution to cool slowly and stand overnight at ambient temperature for recrystallization. Finally, filter the recrystallized product and wash it with cold perfluorohexane.

Characterization & Analytical Data

After synthesis and purification, the product was characterized with the following results [2]:

- **Melting Point: 136-138°C.**
- **Structural Confirmation:** The molecular structure was confirmed by FT-IR, GC/MS, and NMR. The crystal structure was determined by X-ray methods.
- **Isomerism Note:** Amidoximes can exist as several tautomers and geometrical isomers. For **acetamidoxime**, theoretical and experimental studies show that the **(Z)-amidoxime form is the most stable and dominant** configuration [1].

Summary for Researchers

This method offers a robust pathway for producing **acetamidoxime**:

- **Key Benefit:** The use of aqueous hydroxylamine **base** instead of salts like hydroxylamine hydrochloride eliminates the need for alkaline agents and prevents ionic contamination, streamlining purification [2].
- **Structural Confirmation:** The product is well-characterized, with the Z-isomer being the predominant and most stable form [1].
- **Handling Note:** While not specified in the primary protocol, standard laboratory practices for handling hydroxylamine and organic solvents should be followed.

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References

1. Amidoximes and Oximes: Synthesis, Structure, and Their ... [pmc.ncbi.nlm.nih.gov]
2. Method of manufacturing high purity amidoximes from ... [patents.google.com]

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